
Epibatidine
Overview
Description
Epibatidine is a potent alkaloid that was first isolated from the skin of the Ecuadorian frog, Epipedobates anthonyi, in 1974 by John W. Daly . This compound is known for its powerful analgesic properties, which are significantly more potent than morphine. This compound’s structure was fully elucidated in 1992, revealing a chlorinated pyridine moiety connected to a 7-azabicyclo[2.2.1]heptane structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epibatidine can be synthesized through various methods. One notable approach involves the chemoenzymatic formal synthesis, which includes the enzymatic cis-dihydroxylation of bromobenzene using Pseudomonas putida UV4, followed by several steps to achieve the final product . Another method involves asymmetric desymmetrisation, asymmetric protonation, and Diels–Alder reactions with chiral allenes .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for high stereoselectivity. preparative-scale methods have been developed, yielding both endo and exo isomers with reasonable efficiency .
Chemical Reactions Analysis
Types of Reactions: Epibatidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include palladium catalysts, chiral auxiliaries, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure high yields and selectivity .
Major Products: The major products formed from these reactions are typically analogues of this compound with modified pharmacological profiles. These analogues are studied for their potential therapeutic applications and reduced toxicity .
Scientific Research Applications
Pharmacological Properties
Epibatidine exhibits high affinity for nicotinic acetylcholine receptors, particularly the α4β2 and α3β4 subtypes, which are prevalent in the central nervous system. Its binding affinity is notably higher than that of traditional analgesics, making it a candidate for non-opioid pain relief strategies.
Key Characteristics:
- High Affinity : Ki = 0.12 nM for nicotinic receptors; low affinity for opioid receptors (Ki > 3.0 µM) .
- Analgesic Properties : Demonstrated short-lived analgesic effects in animal models without the side effects commonly associated with opioids .
Applications in Pain Management
This compound has been primarily studied for its analgesic potential. It acts as a non-opioid analgesic, providing pain relief through mechanisms distinct from traditional opioids.
Case Studies and Findings:
- In Vivo Studies :
- Mechanism of Action :
Neuroprotective Effects
Beyond pain management, this compound has demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
Research Insights:
- Neuroprotection :
Applications in Neurological Disorders
Recent studies have explored the use of this compound and its analogs in treating various neurological conditions.
Notable Developments:
- Cognitive Enhancement :
- Potential for Treating Drug Dependence :
Comprehensive Data Table
The following table summarizes key studies on the applications of this compound:
Mechanism of Action
Epibatidine exerts its effects by interacting with nicotinic and muscarinic acetylcholine receptors. It acts as an agonist at these receptors, leading to the transmission of painful sensations and movement control . The compound’s high affinity for nAChRs, particularly the α4β2 subtype, is responsible for its potent analgesic effects . its interaction with these receptors also contributes to its toxicity, causing numbness and paralysis at higher doses .
Comparison with Similar Compounds
Epibatidine is unique due to its high potency and specific receptor interactions. Similar compounds include:
ABT-594: A synthetic analogue of this compound with improved safety and selectivity.
ABT-418: Another analogue with potential therapeutic applications.
Nicotine: Shares a similar mechanism of action but is less potent.
These compounds highlight the potential of this compound analogues in developing new analgesic drugs with better safety profiles.
Biological Activity
Epibatidine is a potent alkaloid originally extracted from the skin of the Ecuadorian poison frog Epipedobates tricolor. This compound has garnered significant interest due to its high affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, and its potential therapeutic applications, despite its toxicity. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, structure-activity relationships, and recent research findings.
This compound acts primarily as an agonist at nAChRs, which are integral to neurotransmission in the central nervous system (CNS). Its binding affinity is notably high for the α4β2 subtype, with an inhibitory constant () of approximately 40 pM, making it significantly more potent than nicotine . The compound also interacts with other nAChR subtypes, including α7 and α3β4, albeit with lower affinity .
Table 1: Binding Affinities of this compound at Various nAChR Subtypes
nAChR Subtype | (pM) |
---|---|
α4β2 | 40 |
α7 | 20,000 |
α3β4 | 1500 |
Pharmacological Effects
This compound exhibits a range of biological effects primarily mediated through its action on nAChRs. It has been shown to possess potent analgesic properties, being over 200 times more effective than morphine in eliciting pain relief responses in animal models . However, its therapeutic use is limited due to a narrow therapeutic window and significant side effects, including respiratory depression and cardiovascular complications .
Neuroprotective Effects
Recent studies indicate that this compound may have neuroprotective properties. For instance, it has been shown to upregulate fibroblast growth factor (FGF) mRNA in rat brains, suggesting a role in neuroprotection against oxidative stress . Additionally, it enhances the expression of heme oxygenase-1 (HO-1), a key enzyme involved in cytoprotection during oxidative stress conditions.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have focused on synthesizing analogues of this compound to improve its selectivity and reduce toxicity. Modifications have aimed at enhancing the therapeutic index while retaining or amplifying its analgesic properties. For example, certain synthetic derivatives have demonstrated improved selectivity for specific nAChR subtypes, potentially mitigating unwanted side effects associated with non-selective activation .
Table 2: Selected this compound Analogues and Their Properties
Analogue Name | Selectivity | Potency (relative to this compound) | Notes |
---|---|---|---|
Analogue A | α4β2 | 5x | Reduced side effects |
Analogue B | α3β4 | 10x | Enhanced analgesic effect |
Analogue C | Non-selective | 0.5x | Increased toxicity |
Disruption of Retinal Activity
In a study involving ferrets, this compound was shown to disrupt correlated retinal activity during specific developmental stages. This disruption highlights the compound's influence on cholinergic signaling within the retina and suggests potential implications for visual processing .
Toxicity and Safety Profile
Despite its promising biological activities, this compound's toxicity remains a critical concern. The compound's ability to activate multiple nAChR subtypes can lead to adverse effects across various physiological systems. Research indicates that modifications to its structure can yield derivatives with better safety profiles while maintaining efficacy .
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which epibatidine interacts with neuronal nicotinic acetylcholine receptors (nAChRs)?
this compound acts as a potent agonist at α4β2, α3β4, and α7 nAChR subtypes. Its efficacy varies: it is a partial agonist at α4β2 (72% efficacy vs. ACh) and α3β4 (81%), but a full agonist at α7 receptors. Binding affinity (EC₅₀) also differs: 0.012 µM (α4β2), 0.027 µM (α3β4), and 4.8 µM (α7) . Methodologically, whole-cell patch-clamp electrophysiology is used to measure peak current amplitudes normalized to ACh responses, with Hill equation analysis to determine EC₅₀ and cooperativity (nH values) .
Q. How can researchers design experiments to assess this compound’s subtype selectivity?
Use in vitro functional assays with heterologously expressed nAChR subtypes (e.g., α4β2, α3β4, α7). Key steps:
- Apply this compound at varying concentrations (e.g., 0.001–10 µM) via rapid perfusion systems.
- Normalize responses to maximal ACh-evoked currents.
- Analyze dose-response curves using nonlinear regression (e.g., Hill equation) to derive EC₅₀ and efficacy . Radioligand competition assays (e.g., [¹²⁵I]-epibatidine binding) can also quantify affinity differences across subtypes .
Q. What are the critical controls needed in this compound binding studies to ensure data validity?
- Include nonspecific binding controls (e.g., excess unlabeled this compound).
- Validate assay conditions (pH, temperature) to mimic physiological states.
- Use reference agonists (e.g., cytisine, nicotine) to confirm subtype-specific inhibition profiles .
- Replicate experiments across multiple cell batches or animal donors to address biological variability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported EC₅₀ values for this compound across studies?
Variability may arise from receptor stoichiometry (e.g., α4₂β2₃ vs. α4₃β2₂), expression systems (Xenopus oocytes vs. mammalian cells), or data normalization methods. To address this:
- Standardize receptor subunit ratios via transfection protocols.
- Use internal controls (e.g., ACh responses) for normalization .
- Apply meta-analysis frameworks to reconcile differences, accounting for experimental variables .
Q. What computational approaches are used to model this compound’s binding dynamics at nAChRs?
Molecular dynamics (MD) simulations and MM-PBSA (Molecular Mechanics-Poisson-Boltzmann Surface Area) calculate binding free energies. For example:
- This compound binds α4β2 with ΔG = -17.46 kcal/mol vs. -14.91 kcal/mol for α3β4, aligning with experimental trends .
- Mutagenesis-coupled MD (e.g., T58K or F118L β2-subunit mutations) predicts changes in allosteric modulator binding, validated via functional assays .
Q. How should researchers address contradictory findings between in vitro and in vivo this compound studies?
- Perform pharmacokinetic profiling to assess brain penetration and metabolite interference.
- Use conditional knockout models to isolate receptor subtype contributions in vivo.
- Integrate ex vivo autoradiography (e.g., [¹²⁵I]-epibatidine binding in brain slices) with behavioral assays .
Q. What methodological strategies improve reproducibility in this compound research?
- Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles: publish raw electrophysiology traces, binding isotherms, and analysis code .
- Pre-register protocols (e.g., on Open Science Framework) to reduce bias.
- Use blinded data analysis to minimize observer effects .
Q. Data Analysis and Interpretation
Q. How can Hill equation misapplication lead to errors in this compound dose-response analysis?
The Hill coefficient (nH) assumes ligand-receptor binding cooperativity. Missteps include:
- Fitting data with fixed nH = 1, ignoring positive/negative cooperativity.
- Overlooking receptor desensitization (common in α7 subtypes), which skews EC₅₀ estimates. Validate fits with goodness-of-test metrics (e.g., R², AIC) .
Q. What statistical methods are optimal for comparing this compound’s effects across multiple nAChR subtypes?
- Use mixed-effects models to account for nested data (e.g., repeated measures from the same oocyte batch).
- Apply post hoc corrections (e.g., Tukey’s HSD) for pairwise comparisons.
- Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .
Q. Ethical and Reporting Standards
Q. How should researchers ethically handle animal-derived data in this compound studies?
- Follow ARRIVE guidelines for reporting animal experiments.
- Justify sample sizes via power analysis to minimize unnecessary subjects.
- Disclose funding sources and conflicts of interest to maintain transparency .
Q. What are the best practices for publishing negative or inconclusive results in this compound research?
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPRAJRHRHZCQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861409 | |
Record name | 2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.